Quivin
Description
Quivin is a mathematical construct introduced in the context of higher category theory, specifically within the study of (∞,1)-categories. As defined in , this compound is a category where objects are finite directed graphs (quivers), and it serves to parametrize (∞,1)-categories as copresheaves. The construction of this compound is central to establishing a fully faithful functor between ∞-categories, enabling rigorous exploration of their symmetries and homological properties . This framework provides a novel approach to understanding Hochschild homology and its interactions with categorical structures.
Properties
Molecular Formula |
C36H56O9 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22?,23?,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
InChI Key |
PUOQHFWXBKTHST-MPLMROMBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Quivin involves several synthetic routes. One common method is the reaction of α,β-unsaturated aldehydes with substituted anilines, catalyzed by heteropolyacids such as phosphotungstic acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalytic systems is crucial to enhance the yield and purity of the final product. Industrial production methods often involve continuous flow processes to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Quivin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound leads to the formation of dihydroquinoline derivatives.
Substitution: This compound can undergo substitution reactions with alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quivin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-malarial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quivin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-malarial agent, this compound interferes with the malaria parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite . Additionally, this compound’s anti-inflammatory effects are mediated through the inhibition of inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Similar Mathematical Structures
Below, we analyze its unique features relative to other models of higher categories.
Key Comparative Features
Research Findings
- This compound vs. Simplicial Sets : this compound’s quiver-based approach offers a graphical, combinatorial alternative to simplicial sets, which rely on triangulated structures. While simplicial sets excel in homotopy theory, this compound provides a more direct pathway to studying cyclic nerve symmetries .
- This compound vs. Segal Models: Segal categories and complete Segal spaces emphasize homotopy coherence through simplicial conditions, whereas this compound leverages copresheaves on quivers. This distinction positions this compound as a bridge between discrete graph theory and continuous homological phenomena .
- Computational Efficiency : this compound’s reliance on finite quivers reduces the computational overhead associated with infinite-dimensional simplicial complexes, making it advantageous for specific algebraic applications .
Notes on Contextual Discrepancies
The term “this compound” in this analysis refers strictly to its mathematical definition as per . This discrepancy underscores the importance of domain-specific terminology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
